molecular formula C16H16N2O4S B12524316 N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide CAS No. 656254-55-6

N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B12524316
CAS No.: 656254-55-6
M. Wt: 332.4 g/mol
InChI Key: XDGZMSJUKYHOFR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent hydrocarbon chain and functional group hierarchy. The base structure is a prop-2-enamide backbone, with a hydroxamic acid group (–N–OH) at the terminal amide position and a 3-[methyl(phenyl)sulfamoyl]phenyl substituent at the β-carbon of the propenamide system.

Following IUPAC priority rules, the sulfonamide group (–SO₂–N–) is treated as a substituent of the central benzene ring. The nitrogen atom in the sulfonamide moiety is disubstituted with methyl and phenyl groups, leading to the prefix methyl(phenyl)sulfamoyl. The full systematic name is N-hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide , reflecting the connectivity of the sulfonamide-bearing aryl group to the propenamide chain. This naming aligns with PubChem’s computed descriptors for analogous compounds, where substituents are ordered alphabetically and positional numbering follows the lowest possible indices.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₆N₂O₄S , derived from the summation of its atomic constituents:

  • 16 carbon atoms from the propenamide backbone, two benzene rings, and methyl group.
  • 16 hydrogen atoms distributed across aliphatic and aromatic regions.
  • 2 nitrogen atoms in the hydroxamic acid and sulfonamide groups.
  • 4 oxygen atoms in the sulfonyl (–SO₂–) and carbonyl (–C=O) functionalities.
  • 1 sulfur atom in the sulfonamide linkage.

The molecular weight, calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07), is 332.38 g/mol . This value closely matches computational predictions for structurally related hydroxamic acid derivatives. Comparative analysis with belinostat (C₁₅H₁₄N₂O₄S, 318.35 g/mol) highlights the incremental mass contribution of the methyl group in the sulfonamide substituent.

Structural Isomerism and Tautomeric Forms

The compound exhibits two primary forms of structural isomerism: geometric (E/Z) isomerism and tautomerism . The prop-2-enamide backbone contains a double bond between C2 and C3, permitting cis (Z) and trans (E) configurations. Computational models suggest the trans isomer predominates due to reduced steric hindrance between the bulky sulfonamide-substituted phenyl group and the hydroxamic acid moiety.

Tautomeric equilibria arise in the hydroxamic acid group (–N–OH), which interconverts between the amide (N–OH) and imidic acid (N–O–) forms. Density functional theory (DFT) studies on analogous compounds indicate the amide form is thermodynamically favored in solution, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and amide carbonyl. Additionally, restricted rotation around the sulfonamide’s S–N bond creates rotational isomers, though the energy barrier for interconversion is low (~10 kcal/mol), making isolation of individual rotamers challenging under standard conditions.

Crystallographic Data and Unit Cell Parameters

While crystallographic data for this compound remain unpublished, insights can be extrapolated from related compounds. Belinostat (C₁₅H₁₄N₂O₄S), a structural analog lacking the methyl group, crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 10.21 Å, b = 12.34 Å, c = 14.56 Å, and β = 105.3°. The introduction of a methyl substituent in the target compound is expected to alter packing efficiency due to increased steric bulk, potentially reducing symmetry and modifying intermolecular interactions.

X-ray diffraction patterns of similar hydroxamic acids reveal planar arrangements of the propenamide backbone and sulfonamide-linked aryl rings, stabilized by π-π stacking and hydrogen-bonding networks. The hydroxamic acid group frequently participates in hydrogen bonds with adjacent molecules, forming extended sheets or chains in the crystal lattice. These features suggest that the title compound’s solid-state structure is influenced by both hydrophobic (aryl stacking) and polar (hydrogen bonding) interactions, though experimental validation is required.

Properties

CAS No.

656254-55-6

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-hydroxy-3-[3-[methyl(phenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C16H16N2O4S/c1-18(14-7-3-2-4-8-14)23(21,22)15-9-5-6-13(12-15)10-11-16(19)17-20/h2-12,20H,1H3,(H,17,19)

InChI Key

XDGZMSJUKYHOFR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Origin of Product

United States

Preparation Methods

Stepwise Sulfamoylation and Hydroxamic Acid Formation

Catalytic and Solvent Optimization

Solvent Effects on Reaction Efficiency

Comparative studies highlight solvent polarity’s impact on yields:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
THF 7.5 68
Dichloromethane 8.9 58

Data adapted from

Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement during sulfamoylation due to improved solvation of intermediates.

Catalytic Systems for Coupling Reactions

Palladium-based catalysts outperform copper alternatives in aryl-sulfonamide bond formation:

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 82
CuI Phenanthroline 45
PdCl₂(PPh₃)₂ None 67

Data from

Analytical Characterization and Purity Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -NHOH), 7.85–7.45 (m, 9H, aromatic), 6.52 (d, J = 15.6 Hz, 1H, CH=CH), 5.92 (dd, J = 15.6 Hz, 1H, CH=CH), 3.12 (s, 3H, -NCH₃).
  • HRMS : m/z calc. for C₁₆H₁₅N₂O₄S [M+H]⁺: 347.0801; found: 347.0805.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity for clinical-grade batches.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A patented continuous-flow process achieves 89% yield at 10 kg scale:

  • Reactor Design : Tubular reactor with in-line IR monitoring.
  • Conditions : 80°C, 2 h residence time, 0.5 M substrate concentration.

Cost Analysis of Raw Materials

Material Cost per kg (USD)
Methyl(phenyl)sulfamoyl chloride 1,200
Hydroxylamine hydrochloride 850
Palladium catalysts 15,000

Data from

Catalyst recycling protocols reduce Pd-related costs by 40%.

Comparative Evaluation of Methods

Parameter Stepwise Method One-Pot Method
Total Yield (%) 62–68 75–82
Purity (%) 95–97 98–99
Scalability Moderate High
Cost Efficiency Low Moderate

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide is a chemical compound belonging to the sulfamoyl derivatives class. It has a hydroxyl group, a propene backbone, and a sulfamoyl group attached to a phenyl ring in its structural formula. This compound has potential pharmacological applications, especially in oncology.

Scientific Research Applications
this compound has been researched for its biological activities, especially as an inhibitor in cancer therapies. It is structurally related to Belinostat, a drug that treats hematological malignancies, and exhibits antitumor properties via inhibiting histone deacetylases, which are important in regulating gene expression and cell cycle progression. Studies have shown that this compound interacts with histone deacetylases, which may lead to changes in cellular pathways associated with proliferation and apoptosis, making it a candidate for cancer therapeutics.

The uniqueness of this compound is in its specific combination of functional groups that give it distinct biological activities, especially its role as a histone deacetylase inhibitor, which differentiates it from simpler analogs and other sulfonamide derivatives.

Structural Comparison Table

Compound NameStructureUnique Features
Belinostat(2E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)prop-2-enamideApproved for clinical use; potent histone deacetylase inhibitor.
4-(Methylsulfamoyl)anilineSimple aniline derivativeLacks the complex propene structure; used in different therapeutic contexts.
N-Hydroxy-N-methylbenzenesulfonamideRelated sulfonamide derivativeDoes not contain the propene backbone; primarily used as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide involves the inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The molecular targets include various HDAC isoforms, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following HDAC inhibitors share structural motifs with Belinostat but differ in substituents, affecting their potency, selectivity, and clinical applications:

Compound Name Molecular Formula CAS No. Key Structural Features Clinical Applications
Belinostat (PXD101) C₁₅H₁₄N₂O₄S 866323-14-0 Phenylsulfamoyl group, hydroxamic acid PTCL
Panobinostat (LBH589) C₂₁H₂₃N₃O₂S 404950-80-7 Indole-ethylamino-benzyl group Multiple myeloma, CTCL
Vorinostat (SAHA) C₁₄H₂₀N₂O₃S 149647-78-9 Aliphatic chain with hydroxamic acid Cutaneous T-cell lymphoma (CTCL)
Key Differences:

Sulfamoyl vs. Benzyl Substituents: Belinostat’s phenylsulfamoyl group contrasts with Panobinostat’s benzyl-linked indole moiety. The latter enhances binding to HDAC isoforms, improving potency .

Hydroxamic Acid Positioning: Vorinostat lacks a sulfonamide group but retains the hydroxamic acid zinc-binding motif, conferring broader HDAC inhibition .

Pharmacological and Clinical Data

Parameter Belinostat (PXD101) Panobinostat (LBH589) Vorinostat (SAHA)
HDAC Selectivity Class I/II HDACs Pan-HDAC (I, II, IV) Class I/II HDACs
IC₅₀ (nM) 27–140 (varies by isoform) 3–15 (broad activity) 10–20
Clinical Efficacy 25.8% response rate in PTCL 59% response in CTCL 30% response in CTCL
Toxicity Fatigue, nausea Thrombocytopenia, diarrhea Diarrhea, fatigue

Belinostat’s phenylsulfamoyl group contributes to its moderate potency but favorable tolerability in advanced solid tumors . Panobinostat’s indole-based structure enhances isoform selectivity, but its broader inhibition profile increases toxicity risks (e.g., thrombocytopenia) . Vorinostat’s simpler structure limits off-target effects but reduces efficacy in aggressive malignancies .

Biological Activity

N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide, also known by its CAS number 656254-55-6, is a compound that has garnered attention for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S with a molecular weight of approximately 332.37 g/mol. Its structure includes a hydroxamic acid moiety, which is crucial for its biological activity as an HDAC inhibitor.

This compound acts primarily through the inhibition of HDACs, enzymes that play a critical role in the regulation of gene expression by modifying histones. By inhibiting these enzymes, the compound can induce differentiation and apoptosis in various cancer cell lines. This mechanism has been well-documented in studies involving similar compounds within the N-hydroxy-2-propenamide class .

Biological Activity

  • Antiproliferative Effects :
    • Studies have shown that this compound exhibits significant antiproliferative activity against several human tumor cell lines. For instance, it has been evaluated alongside other hydroxamic acid derivatives for their efficacy in inhibiting cancer cell growth .
  • HDAC Inhibition :
    • The compound has been specifically noted for its ability to inhibit HDAC activity, which is linked to the reactivation of silenced tumor suppressor genes. This effect contributes to its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa10HDAC inhibition
MCF-715Apoptosis induction
A54912Cell cycle arrest

Notable Case Studies

  • Histone Deacetylase Inhibition :
    • A study focusing on N-hydroxy-2-propenamides highlighted that derivatives like this compound showed promising results in inhibiting HDACs, leading to reduced proliferation rates in cancer cells .
  • Antitumor Activity :
    • In vivo studies demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, indicating its potential utility in cancer therapy .

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